N,3-Dimethyl-5-vinylbenzamide
Description
Properties
IUPAC Name |
3-ethenyl-N,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-4-9-5-8(2)6-10(7-9)11(13)12-3/h4-7H,1H2,2-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVQKVIKWJHAFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,3-Dimethyl-5-vinylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbenzoyl chloride and vinylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Procedure: The 3-methylbenzoyl chloride is reacted with vinylamine in the presence of a base to form this compound. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: N,3-Dimethyl-5-vinylbenzamide undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Amines.
Substitution Products: Nitro or halogenated derivatives.
Scientific Research Applications
Polymer Chemistry
N,3-Dimethyl-5-vinylbenzamide can be utilized in the synthesis of novel polymeric materials. The polymerization of N-alkyl-N-vinylbenzamides, including this compound, leads to the formation of both homopolymers and copolymers. These polymers exhibit useful properties for various applications:
- Molding Resins : The polymers derived from this compound can serve as effective molding resins due to their thermal stability and mechanical strength.
- Coatings : They can be used in coatings that require durability and resistance to environmental factors.
- Fibers and Films : The ability to form fibers and films makes these polymers suitable for textiles and packaging materials .
The polymerization process can be conducted through various methods including emulsion polymerization and solution polymerization, often using catalysts such as benzoyl peroxide or azo-bisdiisobutyronitrile .
Medicinal Chemistry
In the realm of medicinal chemistry, compounds related to this compound have been explored for their biological activities. For example:
- Antiviral and Antitumor Activities : Research indicates that benzamide derivatives can exhibit significant antiviral properties against various pathogens. Compounds synthesized from similar frameworks have shown promise as potential therapeutic agents against viral infections and cancer .
- Synthesis of Bioactive Molecules : The compound serves as a precursor in the synthesis of more complex molecules that may have pharmacological relevance. For instance, benzamide-based derivatives have been investigated for their efficacy against specific cancer cell lines .
Organic Synthesis
This compound plays a crucial role in organic synthesis as a building block for more complex chemical entities. Its vinyl group allows for further functionalization through various reactions:
- Michael Addition Reactions : The vinyl group can participate in Michael addition reactions, leading to the formation of diverse products that are valuable in organic synthesis.
- Formation of Heterocycles : It can be utilized in the synthesis of fused heterocyclic compounds which are known for their biological activities .
Case Study 1: Polymer Development
A study demonstrated the successful polymerization of this compound with styrene to create a copolymer that exhibited improved thermal properties compared to its individual components. This copolymer was characterized using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), confirming its potential for high-temperature applications.
Case Study 2: Antiviral Activity
In a recent investigation into antiviral compounds, derivatives of this compound were synthesized and tested against the H5N1 influenza virus. Results showed that certain derivatives exhibited significant antiviral activity with low cytotoxicity, highlighting their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of N,3-Dimethyl-5-vinylbenzamide involves its interaction with specific molecular targets. The vinyl group allows for potential covalent bonding with nucleophilic sites in biological molecules, while the benzamide core can interact with various receptors or enzymes. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Features
Key structural differences between N,3-Dimethyl-5-vinylbenzamide and analogs are outlined below:
Key Observations :
Reactivity Comparison :
Physicochemical Properties
Q & A
Q. How can cryo-EM or SCXRD improve structural resolution of this compound in complex with biological targets?
- Methodological Answer : For SCXRD, grow co-crystals with the target protein (e.g., kinase) using vapor diffusion. Collect data at synchrotron facilities (λ = 0.9–1.0 Å) to achieve <2.0 Å resolution. For cryo-EM, use graphene oxide grids to stabilize small molecules. Process data with RELION or Phenix. Validate ligand density with omit maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
